1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one 1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725062
InChI: InChI=1S/C11H11BrN2O/c1-8-6-14(11(15)13-8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol

1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one

CAS No.:

Cat. No.: VC17725062

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one -

Specification

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
IUPAC Name 3-[(2-bromophenyl)methyl]-5-methyl-1H-imidazol-2-one
Standard InChI InChI=1S/C11H11BrN2O/c1-8-6-14(11(15)13-8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H,13,15)
Standard InChI Key XCLULZODHCRGLU-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C(=O)N1)CC2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a partially saturated imidazolone ring (2,3-dihydro-1H-imidazol-2-one) fused with a 2-bromobenzyl group at the N1 position and a methyl group at the C4 position. This arrangement introduces both aromatic and aliphatic domains, creating a hybrid system with tunable electronic properties. The bromine atom at the ortho position of the phenyl ring imposes steric constraints and influences intermolecular interactions, while the methyl group enhances the hydrophobicity of the imidazolone core.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one
Molecular FormulaC₁₁H₁₁BrN₂O
Molecular Weight279.12 g/mol
CAS Registry NumberNot yet assigned
SMILES NotationBrc1ccccc1CN2C(=O)NCC2C

The absence of crystallographic data for this specific compound necessitates reliance on computational modeling or comparisons with structurally similar molecules. For instance, the monoclinic crystal structure of 1,3-bis(2,4-dinitro-1H-imidazol-1-yl)propane (space group P2₁/c) demonstrates how imidazole derivatives adopt planar conformations in solid-state configurations, stabilized by hydrogen bonding and π-π stacking . Such principles likely extend to the title compound, though the ortho-bromophenyl group may induce deviations due to steric bulk.

Synthetic Methodologies

Proposed Synthetic Routes

While no peer-reviewed synthesis of 1-[(2-bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one has been documented, its preparation can be extrapolated from established protocols for analogous imidazolones. A plausible route involves:

  • Condensation: Reacting 2-bromobenzylamine with methyl isocyanate to form a urea intermediate.

  • Cyclization: Intramolecular dehydration under acidic or thermal conditions to yield the 2,3-dihydroimidazol-2-one scaffold.

  • Functionalization: Introducing the methyl group via alkylation or via pre-functionalized starting materials.

This approach mirrors methods used for 1-(4-bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, where 4-bromobenzylamine serves as the aryl source. Substituting 2-bromobenzylamine would redirect the bromine to the ortho position, altering the compound’s steric and electronic profile.

Industrial Considerations

Scale-up production would likely employ continuous flow reactors to enhance yield and purity, as seen in industrial syntheses of related heterocycles. Catalytic systems, such as Lewis acids, could accelerate cyclization steps, while green solvents (e.g., ethanol or water) might replace traditional volatile organic compounds to align with sustainability goals.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) under alkaline conditions. Reagents such as sodium methoxide or amines could replace bromine, yielding derivatives with altered electronic properties. For example, reaction with piperazine might generate a bis-imidazolone compound, expanding its utility in polymer chemistry.

Oxidation and Reduction

The imidazolone ring’s saturation allows for selective oxidation or reduction. Treatment with hydrogen peroxide could oxidize the dihydroimidazolone to a fully unsaturated imidazolone, enhancing aromaticity. Conversely, catalytic hydrogenation might reduce the ring further, though this would require careful control to avoid over-reduction.

Comparative Analysis with Analogues

Halogen Exchange

Replacing bromine with chlorine (as in 1-(2-chlorophenyl)methyl derivatives) would decrease molecular weight and alter electronegativity, affecting both reactivity and intermolecular interactions. Such modifications are common in structure-activity relationship (SAR) studies to optimize drug candidates.

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